

Crystalline Forms of Valsartan Disodium Salt: A Technical Guide

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Compound of Interest

Compound Name: *Valsartan disodium*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystalline forms of **valsartan disodium** salt, a critical area of study for the formulation and stabilization of this widely used antihypertensive agent. The following sections detail the distinct polymorphic forms, their characteristic analytical data, and the experimental protocols for their preparation and characterization.

Introduction to Polymorphism in Valsartan Disodium

Valsartan, in its free acid form, is known to exist in various polymorphic and amorphous forms. [1][2][3] The disodium salt of valsartan also exhibits polymorphism, which can significantly impact its physicochemical properties, including solubility, stability, and hygroscopicity.[4] A thorough understanding and control of the crystalline form are paramount for ensuring consistent product quality and therapeutic efficacy. This guide focuses on several identified crystalline forms of **valsartan disodium**, designated as Forms A, B, D, E, F, G, and H, as well as its amorphous state.[5][6]

Characterization of Crystalline Forms

The differentiation of **valsartan disodium** polymorphs is primarily achieved through X-ray powder diffraction (XRPD) and thermal analysis techniques such as Differential Scanning

Calorimetry (DSC).

X-ray Powder Diffraction (XRPD) Data

The following table summarizes the characteristic XRPD peaks for various crystalline forms of **valsartan disodium**, expressed in degrees 2θ ($\pm 0.2^\circ$). These peaks serve as the primary fingerprint for identifying each specific polymorph.

Crystalline Form	Characteristic XRPD Peaks (2θ)
Form A	4.7, 8.5, 9.5, 13.6, 15.4, 16.5, 18.1, 19.9, 22.0, 22.4, 23.3, 23.8, 25.3, 27.8[5]
Form B	4.4, 8.8[5][6]
Form D	4.4, 9.0, 14.9, 21.4, 22.4[5][6]
Form E	6.3, 12.3, 14.7, 16.5, 17.4[5][6]
Form F	6.2, 14.9, 18.3[5]
Form G	6.4, 8.3, 9.5, 17.3, 19.4[6]
Form H	4.5, 8.7, 9.0[5][6]
Unnamed Crystalline Form	4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73[7][8]

Thermal Analysis Data (DSC)

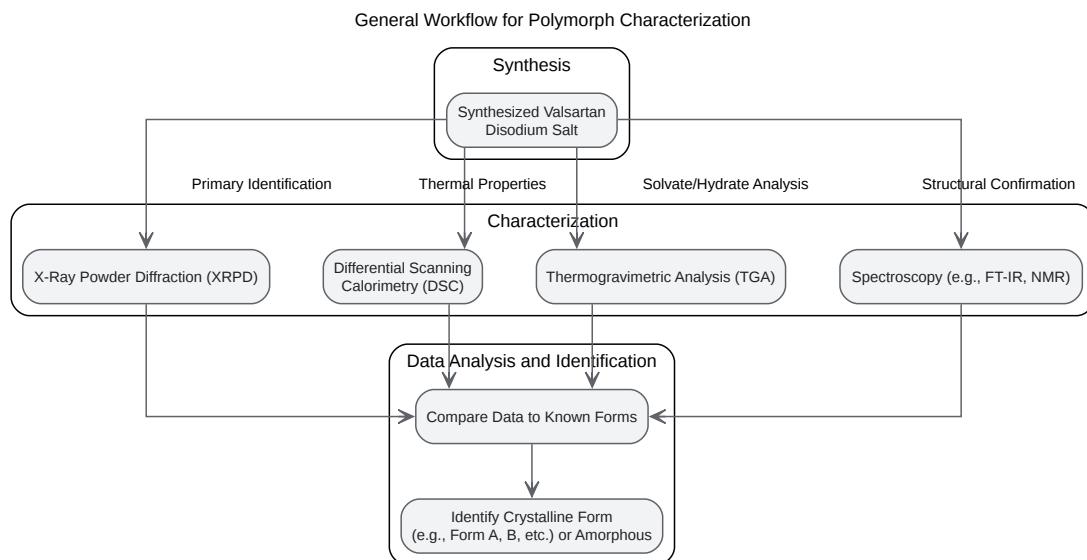
Differential Scanning Calorimetry provides information on the melting points and other thermal transitions of the crystalline forms. The heating rate for the following data was $10^\circ\text{C}/\text{min}$ where specified.

Crystalline Form	Key Thermal Events
Form A	Endothermic peak at approximately 183°C[6]
Form B	Melting point of about 198 ± 5°C[5][6]
Form D	Melting point of about 207 ± 5°C[5][6]
Form E	Endothermic peak at approximately 127°C[6]
Form F	Endothermic peak at approximately 116°C[5]
Unnamed Crystalline Form	Endothermic peak at about 234.98°C[7][8]
Amorphous Form	Isotherm peak ranging from 92.23°C to 121.15°C[7][8]

Experimental Protocols

General Characterization Methodologies

A standardized approach is crucial for the reliable characterization of polymorphic forms.

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Caption: General workflow for polymorph characterization.

- **X-Ray Powder Diffraction (XRPD):** XRPD patterns are typically recorded using a diffractometer with Cu-K α radiation. The instrument is operated at a specified voltage and current (e.g., 40 kV and 40 mA). Data is collected over a 2θ range, for example, from 3° to 40°, with a step size and scan speed optimized for resolution.
- **Differential Scanning Calorimetry (DSC):** Thermal analysis is performed using a DSC instrument. A sample of the **valsartan disodium** salt (typically 2-5 mg) is placed in a sealed

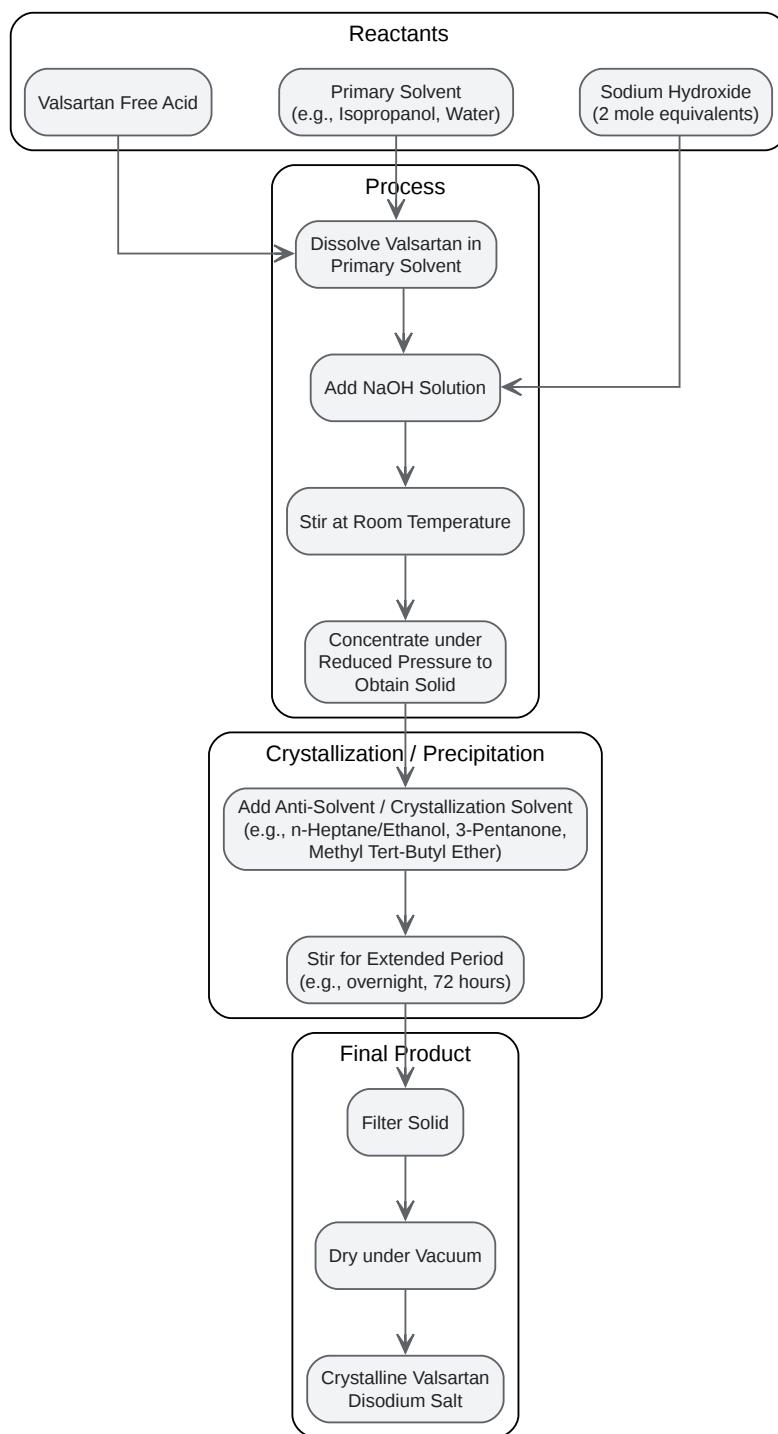
aluminum pan. The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge, over a temperature range sufficient to observe all thermal events (e.g., 25°C to 250°C).

- Thermogravimetric Analysis (TGA): TGA is used to determine weight loss upon heating, which is indicative of the presence of solvents or water. A sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the weight change is recorded as a function of temperature.

Preparation of Crystalline Forms

The following protocols are synthesized from examples found in the cited literature.[\[4\]](#)[\[5\]](#)[\[8\]](#)

Preparation of Valsartan Disodium Crystalline Forms

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Caption: General synthesis and crystallization workflow.

Preparation of Form A:

- Dissolve valsartan free acid in isopropanol.
- Add a 2 mmol aqueous solution of sodium hydroxide dropwise at room temperature.
- Stir the mixture for 30 minutes.
- Concentrate the solution under reduced pressure to obtain a solid.
- Stir the resulting solid in a mixture of n-heptane and ethanol (19:1 by volume) overnight.
- Filter the solid and dry it under vacuum at 40°C to yield Form A.[\[4\]](#)

Preparation of Form B:

- Add valsartan (10 mg) to water (0.3 mL) containing sodium hydroxide (1.84 mg).
- Concentrate the solution under reduced pressure to obtain a solid.
- Add 3-pentanone (0.1 mL) to the solid (3 mg) and stir for 72 hours.
- Centrifuge the mixture and discard the supernatant.
- Dry the solid in an oven at 30°C to yield Form B.[\[4\]](#)

Preparation of a Crystalline Form:

- Charge a reaction vessel with isopropyl alcohol and valsartan free acid.
- Add a sodium hydroxide solution (2.0 mole equivalent) at room temperature.
- Stir the mixture for 1-2 hours.
- Distill off the solvent at 50-55°C.
- Add methyl tert-butyl ether at room temperature and stir for 2-4 hours.

- Filter the solid and dry at 55-60°C under vacuum to obtain the crystalline form of **valsartan disodium**.^[8]

Solvate and Non-Solvate Forms

It is important to note that some of the crystalline forms are solvates, while others are non-solvated. For instance:

- Form E has been identified as a dioxane solvate.^[5]
- Form F is an ethyl acetate solvate.^[5]
- Form G is described as a non-solvate.^{[5][6]}
- Form B does not exhibit significant desolvation upon thermogravimetric analysis, suggesting it is also a non-solvated form.^{[5][6]}

The presence or absence of a solvent molecule within the crystal lattice is a critical factor influencing the stability and physicochemical behavior of the active pharmaceutical ingredient.

Conclusion

The polymorphic landscape of **valsartan disodium** salt is complex, with multiple crystalline forms identified to date. The choice of solvent systems and crystallization conditions is critical in determining the resulting polymorphic form. For drug development professionals, a thorough characterization using XRPD, DSC, and TGA is essential to ensure the selection and control of the desired crystalline form, thereby guaranteeing the safety, stability, and efficacy of the final pharmaceutical product. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important molecule.

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